8-(3-Methoxy-propylamino)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
Description
8-(3-Methoxy-propylamino)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features:
- A 3-methyl group at position 2.
- A 3-phenylpropyl substituent at position 5.
- A 3-methoxypropylamino group at position 8.
This compound is structurally related to theophylline and caffeine but modified to enhance selectivity for adenosine receptor subtypes or phosphodiesterase (PDE) inhibition. Its substitutions at positions 7 and 8 are critical for modulating solubility, receptor affinity, and metabolic stability .
Properties
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23-16-15(17(25)22-19(23)26)24(18(21-16)20-11-7-13-27-2)12-6-10-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,20,21)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRGHGAXWBFUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The methoxy group in the target compound reduces oxidative metabolism compared to the allylamino group in , which is prone to cytochrome P450-mediated degradation .
- Solubility: The 3-phenylpropyl chain at position 7 contributes to lower solubility in polar solvents compared to the 2-phenoxyethyl group in , which introduces an ether oxygen for improved hydration .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Position 8 substitutions govern receptor subtype selectivity and metabolic stability. Polar groups (e.g., hydroxypropylamino) improve solubility but reduce CNS penetration . Position 7 alkyl/aryl chains modulate lipophilicity and target engagement. Longer chains (e.g., 3-phenylpropyl) enhance receptor binding but may increase off-target effects .
- Drug-Likeness : Computational models (e.g., SwissADME) predict the target compound’s superior bioavailability (TPSA = 75 Ų, vs. 85 Ų for ) and adherence to Lipinski’s rules .
Data Table: Comparative Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
